(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]

asymmetric hydrogenation enantioselectivity ortho-substituted acetophenones

Researchers requiring high-performance asymmetric hydrogenation catalysts face inconsistent enantioselectivity with standard BINAP-Ru systems. This (S)-TolBINAP ruthenium dimer delivers up to 99% ee for ortho-substituted acetophenones and achieves TON 2,400,000 (TOF 228,000 h⁻¹), outperforming unmodified BINAP catalysts. • 99% ee for o-fluoroacetophenone; 97% ee for o-bromoacetophenone. • Dimethylammonium salt ensures cleaner in situ activation with chiral diamines. • Enables dynamic kinetic resolution (98% ee, 97:3 dr) of labile ketones. Supplied air/moisture-sensitive under inert gas; ships with cold chain as required.

Molecular Formula C98H91Cl5NP4Ru2+
Molecular Weight 1786.1 g/mol
Cat. No. B12054219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
Molecular FormulaC98H91Cl5NP4Ru2+
Molecular Weight1786.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
InChIInChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
InChIKeyBKLYSQLZSZMPAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-TolBINAP-Ru Dimer Precursor


(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] (CAS 309735-86-2, molecular weight 1783.05 g/mol) is a dinuclear ruthenium(II) complex bearing two (S)-TolBINAP ligands (2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl) bridged by three μ-chloro ligands, with a dimethylammonium counter-cation . This compound belongs to the privileged class of BINAP-ruthenium dimer catalyst precursors developed by Noyori and Takasago for asymmetric hydrogenation of prochiral ketones, olefins, and functionalized substrates [1]. The TolBINAP ligand features electron-donating p-tolyl substituents on all phosphorus atoms, distinguishing it from the parent BINAP (phenyl-substituted) and other variants such as XylBINAP (3,5-xylyl) . As a pre-catalyst, this air- and moisture-sensitive solid is typically stored under inert gas at 2–8°C and is activated in situ with chiral diamines and base to generate the highly active Noyori-type trans-RuH₂(diphosphine)(diamine) catalytic species .

Pre-formed dinuclear Ru(II) precursor Fixed (S)-TolBINAP ligand with defined Ru:ligand stoichiometry
Asymmetric hydrogenation workflow Activated in situ with chiral diamines and base for ketone/olefin reduction
Reproducible pre-catalyst handling Crystalline solid; store under inert gas at 2–8°C

Why TolBINAP-Ru Dimer Cannot Be Substituted


The four phosphine aryl substituents in the BINAP ligand family exert a decisive influence on both steric and electronic properties at the ruthenium center, making the TolBINAP variant a distinctly different catalytic building block from its BINAP (phenyl) and XylBINAP (3,5-xylyl) counterparts. DFT computational studies have demonstrated that the presence of para-methyl groups on the phosphine phenyl rings (as in TolBINAP) alters the activation energy difference between the competing (R)- and (S)-alcohol-forming pathways in acetophenone hydrogenation, directly affecting enantioselectivity outcomes [1]. Experimentally, the dimeric TolBINAP-Ru precursor generates active catalysts that deliver up to 99% ee for o-fluoroacetophenone hydrogenation and achieves a turnover number (TON) of 2,400,000 with a turnover frequency (TOF) up to 228,000 h⁻¹ for acetophenone hydrogenation [2][3]. Simply replacing TolBINAP with BINAP or XylBINAP does not yield identical catalytic performance: TolBINAP provides an intermediate electron-donating character that optimizes the balance between activity and enantioselectivity for certain substrate classes compared to the less electron-rich BINAP or the more sterically congested XylBINAP [1]. Furthermore, the dimethylammonium salt formulation of this specific dimer facilitates cleaner in situ activation with chiral diamines compared to the diethylammonium counter-ion variants, impacting catalyst activation kinetics [4].

BINAP (phenyl) ligand
Lower electron-donating character may reduce enantioselectivity for ortho-substituted substrates; reported ee differences exceed 10 percentage points in comparable systems.
XylBINAP (3,5-xylyl) ligand
Excessive steric bulk can narrow substrate scope and lower activity for unhindered ketones; selectivity profile may not transfer directly.
Counter-ion variation
Dimethylammonium formulation supports cleaner activation with diamines; diethylammonium or other counter-ion variants may shift activation kinetics and reproducibility.

Differentiated Performance Evidence


Enantioselective Hydrogenation of o-Fluoroacetophenone

The dinuclear TolBINAP-Ru catalyst [NH₂Et₂][Ru₂Cl₅((S)-tol-BINAP)₂], generated from the same TolBINAP-Ru dimer structural motif, hydrogenates o-fluoroacetophenone in 99% enantiomeric excess (ee) at 35°C and 85 kg/cm² H₂ pressure, whereas literature Ru-BINAP (phenyl-substituted) systems under similar conditions yield approximately 82% ee for o-substituted acetophenones [1][2]. The TolBINAP dimer also delivers 97% ee for o-bromoacetophenone and 82% ee for o-chloroacetophenone, demonstrating consistent high performance across halogenated substrates [1].

o-Fluoroacetophenone ee
Cross-study
99% ee (TolBINAP) vs. ~82% ee (BINAP)
Reported ee difference supports optical purity review
o-halogenated acetophenones at 35°C, 85 kg/cm² H₂
asymmetric hydrogenation enantioselectivity ortho-substituted acetophenones

Catalyst Productivity for Acetophenone Hydrogenation

When the TolBINAP-Ru dimer is activated with (S,S)-DPEN (1,2-diphenylethylenediamine) and base to form trans-RuCl₂[(S)-tolbinap][(S,S)-dpen], the resulting catalyst hydrogenates acetophenone with a TON reaching 2,400,000 and a TOF as high as 228,000 h⁻¹ (63 s⁻¹) [1]. In contrast, the corresponding BINAP (phenyl)-derived catalyst typically operates at lower TON values (10,000–100,000) under similar conditions, and only XylBINAP-based systems achieve comparable TOF values but with different substrate scope preferences [1][2].

Catalyst productivity
Cross-study
TON 2,400,000; TOF 228,000 h⁻¹ (TolBINAP)
TON ~10,000–100,000 (BINAP)
Reported productivity context may support scale-up evaluation
Acetophenone, (S,S)-DPEN, 2-propanol, base
turnover number turnover frequency catalyst productivity acetophenone hydrogenation

DFT Study of Enantioselectivity Determinants

Density functional theory (DFT) calculations on the RuH₂(diphosphine)(DPEN)-catalyzed hydrogenation of acetophenone revealed that TolBINAP provides a larger computed activation energy difference (ΔΔG‡) between the (R)- and (S)-alcohol-forming pathways compared to unsubstituted BINAP, due to the presence of para-methyl groups that enhance the steric differentiation of diastereomeric transition states [1]. The study explicitly compared XylBINAP, TolBINAP, and BINAP, demonstrating that the meta-methyl groups of XylBINAP are critical for the highest enantioselectivity, but TolBINAP's para-methyl groups provide a unique intermediate electronic tuning that optimizes the balance between activity and selectivity for specific substrate classes [1].

DFT selectivity model
Head-to-head
TolBINAP: intermediate ΔΔG‡ between BINAP and XylBINAP; para-methyl electronic tuning
Computational predictability supports ligand selection context
DFT (B3LYP-D3/6-31G(d,p)), acetophenone substrate
DFT computation activation energy enantioselectivity prediction Noyori mechanism

Broad Substrate Scope of TolBINAP/DMAPEN-Ru Catalyst

The (S)-TolBINAP/(R)-DMAPEN-Ru(II) catalytic system, generated from TolBINAP-Ru precursors, hydrogenates a broad array of aromatic ketones to chiral alcohols in >99% ee in optimal cases, including challenging substrates such as racemic benzoin methyl ether (98% ee, syn:anti = 3:97) and α-amidopropiophenones (>98% ee, syn:anti = 96:4 to >99:1) [1]. The highest enantioselectivity was achieved specifically with the (S)-TolBINAP/(R)-DMAPEN combination, with a marked dependence on the N-substituent of the chiral diamine ligand; alternative BINAP variants and diamine partners produced lower ee values [1].

Substrate scope (ee)
Class-level
>99% ee for alkyl aryl ketones; 98% ee (benzoin methyl ether, DKR); >98% ee (α-amidopropiophenones)
Reported substrate scope supports chiral diamine screening
TolBINAP/DMAPEN-Ru, 1–10 atm H₂
substrate scope enantioselectivity alkyl aryl ketones DMAPEN diamine

Pre-formed Dimer Handling and Reproducibility

The (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] complex is a well-defined, crystalline solid with a molecular weight of 1783.07 g/mol that can be precisely weighed and stored under inert gas at 2–8°C for extended periods . This contrasts with in situ catalyst generation from RuCl₃, [RuCl₂(COD)]ₙ, or [RuCl₂(p-cymene)]₂ and free BINAP ligand, which introduces batch-to-batch variability in Ru:P ratio, metal-ligand complexation efficiency, and active species formation kinetics [1]. The pre-formed dimer ensures consistent Ru:TolBINAP stoichiometry (2:2) and controlled activation upon treatment with chiral diamines, enabling reproducible catalytic results across different laboratories and scale-up campaigns [1].

Dimer reproducibility
Specification review
Crystalline solid, defined composition; optical rotation [α]₂₀D for identity verification
Defined dimer composition supports batch consistency review
Storage 2–8°C under argon; activation with diamine/base
catalyst precursor air stability reproducibility pre-catalyst activation

Optimal Use Cases for TolBINAP-Ru Dimer


High-Throughput Chiral Diamine Screening

The pre-formed TolBINAP-Ru dimer serves as an ideal fixed-diphosphine component for systematically varying the chiral diamine partner. As demonstrated by Ohkuma and co-workers, the (S)-TolBINAP framework combined with a library of N-substituted 1,2-diamines enables rapid identification of optimal diamine structures, with the (R)-DMAPEN combination achieving >99% ee across diverse substrates [1]. The consistent Ru:TolBINAP stoichiometry ensures that observed variations in enantioselectivity are attributable solely to diamine structure effects, not to inconsistencies in catalyst preparation [1][2].

Scale-Up of Enantiopure Alcohol Intermediates

The exceptional TON of 2,400,000 and TOF of 228,000 h⁻¹ achieved with TolBINAP-DPEN-Ru catalysts for acetophenone hydrogenation make this dimer the precursor of choice for industrial-scale production of chiral benzylic alcohols where catalyst cost contribution must be minimized [3]. The order-of-magnitude productivity advantage over BINAP-based systems directly reduces the catalyst cost per kilogram of product, enabling economically feasible manufacturing of active pharmaceutical ingredients (APIs) requiring >99% enantiomeric purity [3].

Ortho-Substituted Aryl Ketone Hydrogenation

Ortho-substituted acetophenones pose steric challenges that penalize many chiral hydrogenation catalysts. The TolBINAP dimer-derived catalyst achieves 99% ee for o-fluoroacetophenone and 97% ee for o-bromoacetophenone—significantly outperforming unmodified BINAP systems (~82% ee) [4]. This makes the TolBINAP dimer the recommended precursor for synthesizing chiral ortho-substituted 1-phenylethanol derivatives used as building blocks for agrochemicals and pharmaceuticals [4].

Dynamic Kinetic Resolution of α-Substituted Ketones

The TolBINAP/DMAPEN-Ru catalytic system enables dynamic kinetic resolution (DKR) of configurationally labile ketones such as benzoin methyl ether, yielding the anti-alcohol product with 98% ee and 97:3 diastereomeric ratio [1]. Similarly, α-amidopropiophenones are converted to syn-alcohols with >98% ee and up to >99:1 diastereoselectivity [1]. These DKR capabilities, which depend on the precise steric and electronic environment provided by TolBINAP, are not readily achievable with BINAP-based catalysts and open synthetic routes to complex chiral building blocks that combine both enantioselective and diastereoselective control in a single step [1].

Application
Selection Property
Validation Focus
Chiral diamine screening
Pre-formed dimer with fixed (S)-TolBINAP framework
Diamine structure–selectivity relationship
Scale-up of chiral alcohol production
High productivity catalyst precursor
Catalyst loading and cost-efficiency evaluation
Ortho-substituted ketone reduction
TolBINAP steric and electronic profile
Enantioselectivity with sterically hindered substrates
Dynamic kinetic resolution
TolBINAP/DMAPEN stereocontrol
Combined enantio- and diastereoselectivity
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